3-(1H-indazol-6-ylformamido)propanoic acid
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Overview
Description
3-(1H-indazol-6-ylformamido)propanoic acid is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.23 g/mol . It is also known by its IUPAC name, N-(1H-indazol-6-ylcarbonyl)-beta-alanine . This compound is characterized by the presence of an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
The synthesis of 3-(1H-indazol-6-ylformamido)propanoic acid typically involves the reaction of 1H-indazole-6-carboxylic acid with beta-alanine in the presence of coupling reagents . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(1H-indazol-6-ylformamido)propanoic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1H-indazol-6-ylformamido)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-indazol-6-ylformamido)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(1H-indazol-6-ylformamido)propanoic acid can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole ring structure and may have similar biological activities.
Beta-alanine derivatives: These compounds contain the beta-alanine moiety and may have similar chemical reactivity.
The uniqueness of this compound lies in its specific combination of the indazole ring and beta-alanine, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(1H-indazole-6-carbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10(16)3-4-12-11(17)7-1-2-8-6-13-14-9(8)5-7/h1-2,5-6H,3-4H2,(H,12,17)(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCPGFULCXCKHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCC(=O)O)NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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